(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone
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Overview
Description
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H17ClN2O2S and its molecular weight is 360.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Oligobenzimidazoles
Research on benzimidazole derivatives, including oligobenzimidazoles synthesized from substituted aromatic aldehydes, has explored their optical, electrical, electrochemical, and thermal properties. These compounds have been investigated for their potential in electronic and photonic applications, showcasing their significance in material science and engineering (Anand & Muthusamy, 2018).
Antimicrobial and Antioxidant Activities
The development of new pyridine derivatives, including those derived from benzothiazole and pyrazole compounds, has been a focus area in pharmaceutical research. These compounds have been evaluated for their in vitro antimicrobial activities, offering a pathway for the development of novel therapeutic agents (Patel, Agravat, & Shaikh, 2011).
Catalysis and Chemical Reactions
Benzimidazole and related compounds have been utilized as catalysts or intermediates in various chemical reactions. For example, the synthesis of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives highlights their role in catalytic processes, with applications in synthesizing compounds with potential antibacterial activities (Shahana & Yardily, 2020).
Material Science Applications
Compounds related to benzimidazole derivatives have been explored for their potential in creating new materials with specific optical and electronic properties. Studies on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, for instance, focus on their synthesis and the relationship between their chemical structures and optical properties, indicating their applicability in creating luminescent materials (Volpi et al., 2017).
Mechanism of Action
Pharmacokinetics
The compound’s ADME properties would depend on various factors such as its solubility, stability, and metabolic stability. The presence of the methoxy group might enhance its metabolic stability, while the imidazole ring might contribute to its solubility .
Action environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors such as pH and temperature. For instance, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(5-chloro-2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-23-16-8-7-14(19)11-15(16)17(22)21-10-9-20-18(21)24-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHAVMSWLACOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.